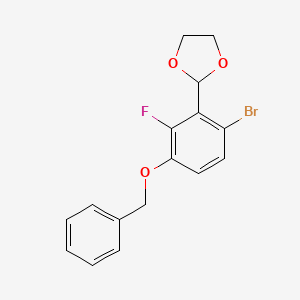

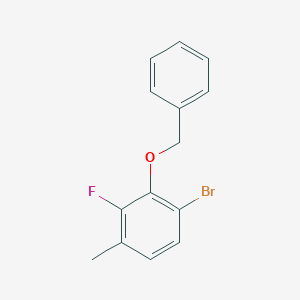

2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

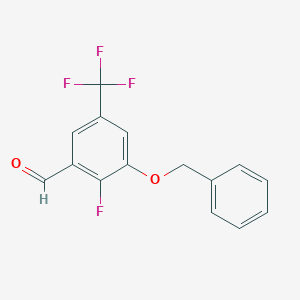

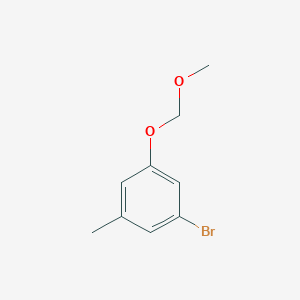

The compound “2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene” is likely an aromatic compound due to the presence of a benzene ring in its structure . The benzyloxy group (benzyl and an oxygen atom) is a common protecting group in organic chemistry, often used in the protection of alcohols .

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol in the presence of a base . The bromo, fluoro, and methyl groups could be added through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group attached at different positions . The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

The benzyloxy group can be removed under acidic conditions or hydrogenolysis . The bromine atom could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the structure and the functional groups present. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Benzyl Ethers and Esters The compound can be used in the synthesis of benzyl ethers and esters . It can serve as a mild, convenient, and in some cases uniquely effective reagent for this purpose . This application is particularly useful in organic chemistry, where benzyl ethers and esters are commonly used.

Preparation of Sequential Polypeptides

“2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene” can be used to prepare sequential polypeptides . Polypeptides have a wide range of applications in biological research and drug development.

Synthesis of Multidentate Chelating Ligands

The compound can be used as a reagent for the synthesis of multidentate chelating ligands . These ligands are important in coordination chemistry and biochemistry, as they can form complex structures with metal ions.

Pharmaceutical Research

“2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene” can be used in pharmaceutical research as an intermediate . Intermediates are substances produced during the conversion of some reactant to a product. They often have applications in the synthesis of various pharmaceutical drugs.

Synthesis of Benzopyran-Annulated Pyrano[2,3-c]pyrazoles

A one-pot method has been described to synthesize benzopyran-annulated pyrano[2,3-c]pyrazoles, effectively by combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones . This compound could potentially be used in this process.

Antimicrobial and Antioxidant Capability

Some benzopyran-annulated pyrano[2,3-c]pyrazole derivatives have been found to exhibit antimicrobial and antioxidant capabilities. Therefore, “2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene” could potentially be used in the synthesis of these derivatives.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-3-fluoro-4-methyl-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-10-7-8-12(15)14(13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBDIZPGUVYTDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.